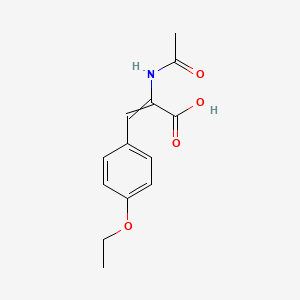![molecular formula C18H16O6P2 B12593851 [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid CAS No. 595567-13-8](/img/structure/B12593851.png)
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is a complex organic compound characterized by the presence of multiple phenyl groups and phosphonic acid functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid typically involves multi-step organic reactions. One common method includes the sequential coupling of phenyl groups followed by the introduction of phosphonic acid groups. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the compound. Purification processes such as crystallization and chromatography are essential to achieve the required purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenyl groups can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and hydroquinones, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry
In chemistry, [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of novel materials with specific properties.
Biology
In biological research, this compound can be used as a probe to study the interactions between phosphonic acid groups and biological molecules. It is also investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine
In medicine, this compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including polymers and coatings. Its ability to form strong bonds with various substrates makes it valuable in surface modification and adhesion applications.
Mécanisme D'action
The mechanism of action of [4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid groups can form strong hydrogen bonds and coordinate with metal ions, influencing the activity of the target molecules. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bisphosphonates: Compounds like alendronate and risedronate share similar phosphonic acid functionalities and are used in the treatment of bone diseases.
Phenylphosphonic Acid: A simpler compound with a single phenyl group and phosphonic acid, used in various chemical applications.
Uniqueness
[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid is unique due to its multiple phenyl groups, which provide enhanced stability and reactivity compared to simpler phosphonic acids. This structural complexity allows for a broader range of applications and interactions with biological and industrial targets.
Propriétés
Numéro CAS |
595567-13-8 |
|---|---|
Formule moléculaire |
C18H16O6P2 |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
[4-[4-(4-phosphonophenyl)phenyl]phenyl]phosphonic acid |
InChI |
InChI=1S/C18H16O6P2/c19-25(20,21)17-9-5-15(6-10-17)13-1-2-14(4-3-13)16-7-11-18(12-8-16)26(22,23)24/h1-12H,(H2,19,20,21)(H2,22,23,24) |
Clé InChI |
RWWZTTYQRYZYNM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC=C(C=C2)P(=O)(O)O)C3=CC=C(C=C3)P(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzene, [(3S)-3-(ethenyloxy)-5-hexenyl]-](/img/structure/B12593784.png)
![4-[(3,4-Dichlorophenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12593791.png)


![1-Benzyl-2H-spiro[pyrrolidine-3,9'-xanthen]-2-one](/img/structure/B12593818.png)

propanedinitrile](/img/structure/B12593841.png)
![3-Fluoro-1-oxo-6-[4-(trifluoromethyl)phenyl]-1lambda~5~-pyridine-2-carbonitrile](/img/structure/B12593845.png)
![4-[[4-(Octyloxy)phenyl]ethynyl]pyridine](/img/structure/B12593848.png)
![3-(Hexylsulfanyl)-5-[(pyridin-4-yl)amino]-1,2-thiazole-4-carboxamide](/img/structure/B12593853.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)
![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)
![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)
